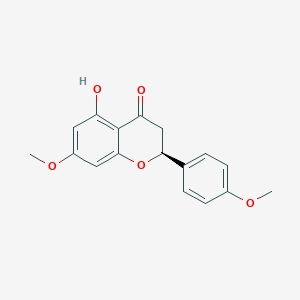

4',7-Di-O-metilnaringenina

Descripción general

Descripción

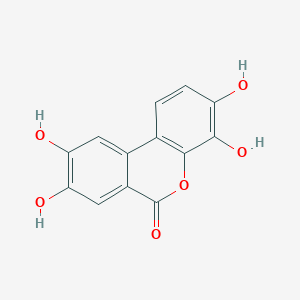

4',7-Di-O-metilnaringenina es un flavonoide aglicona que se encuentra en varias plantas, incluida la Vitex quinata. Es un derivado de la naringenina, un flavonoide cítrico conocido por sus diversas actividades biológicas. Este compuesto ha captado la atención por sus posibles propiedades terapéuticas, particularmente en el tratamiento del cáncer .

Aplicaciones Científicas De Investigación

Química: Se utiliza como precursor en la síntesis de otros derivados de flavonoides.

Biología: Investigado por su papel en la modulación de las vías biológicas.

Industria: Posible uso en el desarrollo de productos farmacéuticos y nutracéuticos.

Análisis Bioquímico

Biochemical Properties

4’,7-Di-O-methylnaringenin has been reported to interact with several key proteins and enzymes in biochemical reactions. One of the most significant interactions is with the protein MDM2, a major regulator of the p53 signaling pathway . In a dose- and time-dependent manner, 4’,7-Di-O-methylnaringenin effectively downregulates the MDM2 protein expression at the protein translation level .

Cellular Effects

The effects of 4’,7-Di-O-methylnaringenin on cellular processes are profound. It has been observed to decrease the survival of HCT-116 cells by inducing apoptosis and causing G2/M phase arrest . This suggests that 4’,7-Di-O-methylnaringenin influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 4’,7-Di-O-methylnaringenin involves its interaction with the p53 signaling pathway. It activates the p53 signal pathway, dependent on p53 wild type status . This activation is achieved through the downregulation of MDM2, a negative regulator of the p53 pathway .

Metabolic Pathways

Given its impact on the p53 signaling pathway, it is likely that it interacts with enzymes and cofactors involved in this pathway .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 4',7-Di-O-metilnaringenina se puede sintetizar mediante la metilación de la naringenina. El proceso generalmente implica el uso de agentes metilantes como el sulfato de dimetilo o el yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo bajo condiciones de reflujo para lograr el producto deseado .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Se emplean técnicas avanzadas como la cromatografía en columna para la purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: La 4',7-Di-O-metilnaringenina experimenta varias reacciones químicas, que incluyen:

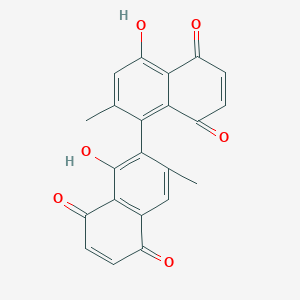

Oxidación: Se puede oxidar para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean nucleófilos como los haluros de alquilo en condiciones básicas.

Productos principales:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidro.

Sustitución: Productos alquilados.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de la activación de la vía de señalización p53. Regula negativamente a MDM2, un regulador negativo de p53, estabilizando y activando así p53. Esto lleva a la inducción de apoptosis y al arresto del ciclo celular en las células cancerosas. Los objetivos moleculares incluyen MDM2 y p53, y las vías involucradas están relacionadas con la supervivencia celular y la apoptosis .

Compuestos similares:

Naringenina: El compuesto padre, conocido por su amplio espectro de actividades biológicas.

Hesperetina: Otro flavonoide cítrico con propiedades anticancerígenas similares.

Apigenina: Un flavonoide con efectos antiinflamatorios y anticancerígenos.

Singularidad: La 4',7-Di-O-metilnaringenina es única debido a su patrón de metilación específico, que mejora su actividad biológica y estabilidad en comparación con su compuesto padre, la naringenina. Su capacidad para regular negativamente MDM2 y activar la vía p53 lo convierte en un candidato prometedor para la terapia contra el cáncer dirigida .

Comparación Con Compuestos Similares

Naringenin: The parent compound, known for its broad spectrum of biological activities.

Hesperetin: Another citrus flavonoid with similar anticancer properties.

Apigenin: A flavonoid with anti-inflammatory and anticancer effects.

Uniqueness: 4’,7-Di-O-methylnaringenin is unique due to its specific methylation pattern, which enhances its biological activity and stability compared to its parent compound, naringenin. Its ability to specifically down-regulate MDM2 and activate the p53 pathway makes it a promising candidate for targeted cancer therapy .

Propiedades

IUPAC Name |

(2S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-8,15,18H,9H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEXCBVNKRHAMX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555158 | |

| Record name | (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29424-96-2 | |

| Record name | (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29424-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4',7-Di-O-methylnaringenin (DMNG) contribute to improved sleep quality?

A1: Research suggests that DMNG, along with another flavonoid-like compound called 2'-O-methylisoliquiritigenin (MIL), may be responsible for the sleep-promoting effects of peanut stem and leaf extract. Studies in mice have shown that administration of DMNG increases the duration of total sleep, slow-wave sleep (SWS), and rapid eye movement sleep (REMS) []. This effect is likely mediated by DMNG's ability to reduce neuronal excitability.

Q2: What is the mechanism by which DMNG affects neuronal excitability?

A2: In vitro studies using mouse cortical neurons have demonstrated that DMNG can acutely reduce voltage-gated sodium and potassium currents []. This inhibition of ion channel activity directly translates to a suppression of the neurons' ability to fire action potentials, effectively decreasing their excitability. Further investigation using RNA sequencing and molecular docking simulations suggests that DMNG might achieve this effect by binding to Nav1.2, a specific subtype of voltage-gated sodium channel []. This interaction could be a key mechanism by which DMNG modulates neuronal activity and ultimately promotes sleep.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)